molecular formula C8H6BrNO B15332622 7-(Bromomethyl)benzo[d]oxazole

7-(Bromomethyl)benzo[d]oxazole

Cat. No.: B15332622
M. Wt: 212.04 g/mol
InChI Key: KHGGRUMQJGFVRH-UHFFFAOYSA-N
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Description

7-(Bromomethyl)benzo[d]oxazole is a heterocyclic organic compound featuring a benzoxazole ring substituted with a bromomethyl group at the 7-position. Benzoxazole derivatives are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Bromomethyl)benzo[d]oxazole typically involves the bromination of benzo[d]oxazole derivatives. One common method includes the reaction of benzo[d]oxazole with bromomethylating agents under controlled conditions. For instance, the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) can facilitate the bromomethylation process .

Industrial Production Methods: Industrial production methods for this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-(Bromomethyl)benzo[d]oxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed:

    Nucleophilic Substitution: Formation of azido, thiol, or amine-substituted benzoxazole derivatives.

    Oxidation: Formation of oxazole-2-carboxylic acid derivatives.

    Reduction: Formation of 7-methylbenzo[d]oxazole.

Scientific Research Applications

7-(Bromomethyl)benzo[d]oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Bromomethyl)benzo[d]oxazole depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

  • 2-(Bromomethyl)benzo[d]oxazole
  • 4-(Bromomethyl)benzo[d]oxazole
  • 5-(Bromomethyl)benzo[d]oxazole

Comparison: 7-(Bromomethyl)benzo[d]oxazole is unique due to the position of the bromomethyl group, which influences its reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and synthetic utility .

Properties

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

IUPAC Name

7-(bromomethyl)-1,3-benzoxazole

InChI

InChI=1S/C8H6BrNO/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,4H2

InChI Key

KHGGRUMQJGFVRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=CO2)CBr

Origin of Product

United States

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